Formamide-15N

概要

説明

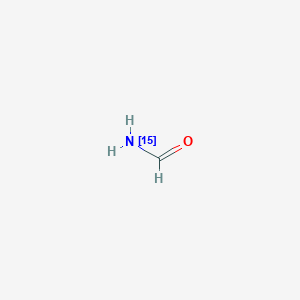

Formamide-15N is a stable isotope-labeled compound where the nitrogen atom is replaced with nitrogen-15. The molecular formula of this compound is HCO15NH2, and it has a molecular weight of 46.03 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.

準備方法

Synthetic Routes and Reaction Conditions: Formamide-15N can be synthesized through the reaction of formic acid with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH} + \text{NH3-15N} \rightarrow \text{HCO15NH2} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound involves the use of isotopically enriched nitrogen sources. The process includes the careful handling of nitrogen-15 to avoid contamination and ensure high isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic materials .

化学反応の分析

Types of Reactions: Formamide-15N undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to formic acid and ammonia-15N. [ \text{HCO15NH2} + \text{H2O} \rightarrow \text{HCOOH} + \text{NH3-15N} ]

Dehydration: Under certain conditions, this compound can dehydrate to form hydrogen cyanide and water. [ \text{HCO15NH2} \rightarrow \text{HCN} + \text{H2O} ]

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Dehydration: Requires high temperatures and may involve catalysts such as phosphoric acid.

Major Products:

Hydrolysis: Formic acid and ammonia-15N.

Dehydration: Hydrogen cyanide and water.

科学的研究の応用

Biotechnological Applications

1.1 Nitrogen Source for Microbial Growth

Formamide-15N has been identified as a promising alternative nitrogen source for various bacteria, including Corynebacterium glutamicum. This bacterium is renowned for its role in industrial amino acid production. Studies have shown that the incorporation of this compound into microbial metabolism can lead to efficient production of nitrogenous compounds such as L-glutamate and L-lysine. The formamidase enzyme from Helicobacter pylori enables these bacteria to utilize formamide as the sole nitrogen source, demonstrating its potential in biotechnological processes .

1.2 Synthesis of Labeled Compounds

This compound is also used in the synthesis of nitrogen-labeled purines and cytokinins, which are essential for plant growth regulation. For instance, researchers have optimized the synthesis of C6-substituted purines using this compound, achieving higher yields compared to traditional methods. The use of this labeled compound allows for precise tracking of nitrogen incorporation into biological molecules during metabolic studies .

Electrochemical Synthesis

Recent advancements in electrochemical methods have enabled the selective synthesis of formamide from carbon monoxide and nitrite, utilizing catalysts that enhance the efficiency of this process. The incorporation of this compound into these reactions allows for the tracing and understanding of nitrogen dynamics in synthetic pathways. This method not only improves yield but also opens avenues for sustainable chemical production .

Environmental Applications

3.1 Soil Microbiology Studies

This compound can be employed in soil microbiology to study nitrogen cycling within ecosystems. By tracing the uptake and transformation of formamide by soil microorganisms, researchers can gain insights into nitrogen metabolism and its impact on soil health and fertility. This application is particularly relevant in understanding how different nitrogen sources affect microbial community dynamics and nutrient availability .

Data Tables and Case Studies

The following table summarizes key studies that highlight the applications of this compound:

作用機序

Formamide-15N exerts its effects primarily through its isotopic labeling, which allows for the tracking and analysis of nitrogen atoms in various chemical and biological processes. The incorporation of nitrogen-15 into molecules enables detailed studies of molecular interactions, reaction mechanisms, and metabolic pathways. In high-energy environments, this compound can dissociate to produce reactive radicals, which further participate in complex chemical reactions .

類似化合物との比較

Formamide-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

Formamide-13C,15N:

Ammonium-15N Acetate: Another nitrogen-15 labeled compound used in similar applications.

Aniline-15N: A nitrogen-15 labeled aromatic amine used in NMR spectroscopy and other analytical techniques.

Uniqueness: this compound is particularly valuable for its simplicity and versatility in isotopic labeling, making it a preferred choice for various research applications. Its ability to participate in fundamental chemical reactions while providing isotopic insights sets it apart from other labeled compounds .

生物活性

Formamide-15N is a nitrogen-containing compound that has garnered attention in various biological and chemical research contexts. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

Formamide () is a simple amide derived from formic acid. The incorporation of the stable isotope nitrogen-15 () allows for enhanced tracking and analysis in biological systems, particularly in metabolic studies and isotope labeling experiments.

Biological Applications

1. Nitrogen Source in Microbial Growth

Recent studies have demonstrated that formamide can serve as a sole nitrogen source for certain bacteria, notably Corynebacterium glutamicum. This organism has been engineered to utilize formamide through the expression of formamidase from Helicobacter pylori, enabling it to grow and produce valuable nitrogenous compounds such as L-glutamate and L-lysine. The metabolic pathway allows for efficient conversion of formamide into biomass, showcasing its potential in biotechnological applications .

2. Isotope Labeling in Metabolic Studies

This compound is utilized in metabolic studies to trace nitrogen incorporation into biomolecules. For instance, the incorporation of into nucleotides has been studied to understand nucleotide metabolism better. This isotopic labeling aids in elucidating metabolic pathways and understanding the dynamics of nitrogen metabolism in living organisms .

1. Enzymatic Conversion

The enzymatic activity associated with formamide utilization primarily involves formamidases, which catalyze the hydrolysis of formamide into ammonia and formate. This reaction is crucial for the assimilation of nitrogen from formamide into microbial biomass. The efficiency of this process can be enhanced by overexpressing specific genes related to formate dehydrogenase, which mitigates the toxicity of byproducts like formate during growth on formamide .

2. Metabolic Pathways

The metabolic pathways involving formamide are complex and involve several enzymes that facilitate the conversion of formamide-derived nitrogen into amino acids and other nitrogenous compounds. The following table summarizes key findings related to the metabolic pathways involving formamide:

| Compound | Enzyme | Function |

|---|---|---|

| Formamide | Formamidase | Hydrolyzes formamide to ammonia and formate |

| Ammonia | Various assimilatory enzymes | Incorporates nitrogen into amino acids |

| L-Glutamate | Glutamate synthase | Synthesized from ammonia and α-ketoglutarate |

| L-Lysine | Lysine biosynthetic pathway | Derived from intermediates produced during growth |

Case Studies

Case Study 1: Utilization by Corynebacterium glutamicum

A study published in 2023 highlighted the successful engineering of Corynebacterium glutamicum to utilize formamide as a nitrogen source. The researchers demonstrated that this bacterium could produce significant amounts of L-lysine when grown on media supplemented with formamide, showcasing its potential for industrial amino acid production .

Case Study 2: Isotope Incorporation in Nucleotides

Another investigation explored the incorporation of from this compound into nucleotides such as adenosine and guanosine. The study provided insights into the metabolic pathways leading to nucleotide synthesis, emphasizing the utility of isotopically labeled compounds in tracing complex biochemical processes .

Research Findings

Research indicates that the use of this compound can significantly enhance our understanding of nitrogen metabolism in various organisms. Notable findings include:

- Enhanced Growth Rates: Bacteria engineered to utilize formamide show improved growth rates under specific conditions compared to those using traditional nitrogen sources.

- Metabolic Flexibility: The ability to switch between different nitrogen sources, including organic amides like formamide, demonstrates metabolic flexibility that can be exploited for biotechnological applications.

- Environmental Impact: Utilizing organic compounds such as formamide may provide a more sustainable approach to nitrogen sourcing in microbial fermentation processes.

特性

IUPAC Name |

(15N)azanylformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452404 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.034 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-77-0 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。